molecular formula C13H6F3IO B1324083 4-Iodo-3',4',5'-trifluorobenzophenone CAS No. 951888-51-0

4-Iodo-3',4',5'-trifluorobenzophenone

Cat. No.: B1324083
CAS No.: 951888-51-0
M. Wt: 362.08 g/mol
InChI Key: UWMVGWJHKWPOGN-UHFFFAOYSA-N
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Description

4-Iodo-3’,4’,5’-trifluorobenzophenone is an organic compound characterized by the presence of an iodine atom and three fluorine atoms attached to a benzophenone structure. This unique molecular arrangement imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3’,4’,5’-trifluorobenzophenone typically involves the iodination of 3’,4’,5’-trifluorobenzophenone. This process can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of 4-Iodo-3’,4’,5’-trifluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Iodo-3’,4’,5’-trifluorobenzophenone is unique due to the combination of iodine and trifluoromethyl groups on the benzophenone structure. This combination imparts distinct reactivity and stability, making it a versatile compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

(4-iodophenyl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3IO/c14-10-5-8(6-11(15)12(10)16)13(18)7-1-3-9(17)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMVGWJHKWPOGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246649
Record name (4-Iodophenyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-51-0
Record name (4-Iodophenyl)(3,4,5-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Iodophenyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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